molecular formula C19H26N4O2 B2830231 N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide CAS No. 1607257-39-5

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide

Cat. No.: B2830231
CAS No.: 1607257-39-5
M. Wt: 342.443
InChI Key: KQHVKAHFNSGMOR-UHFFFAOYSA-N
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Description

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide is a chemical compound of interest in biochemical and pharmacological research. Its structure features a butanamide group linked to a phenyl ring, which is connected via an aminoethyl linker to a 2-oxo-piperazine moiety bearing a propargyl (prop-2-ynyl) group. The presence of the piperazine ring suggests potential for interaction with various enzymatic systems, particularly kinases or GPCRs, making it a candidate for investigating signal transduction pathways. The propargyl group may offer a handle for further chemical modification via click chemistry, facilitating probe development for target identification or binding site analysis. Researchers are investigating this compound as a potential precursor or intermediate in the synthesis of more complex molecules for high-throughput screening and assay development. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Properties

IUPAC Name

N-[3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-6-18(24)21-17-8-5-7-16(14-17)20-15-19(25)23-12-10-22(9-4-2)11-13-23/h2,5,7-8,14,20H,3,6,9-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHVKAHFNSGMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)NCC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Piperazine Intermediate

    • Starting with 1-benzylpiperazine, the prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide in the presence of a base like potassium carbonate.
    • The benzyl protecting group is then removed under hydrogenation conditions to yield 4-prop-2-ynylpiperazine.
  • Coupling with the Phenyl Butanamide Moiety

    • The intermediate 4-prop-2-ynylpiperazine is reacted with 2-bromoacetyl chloride to introduce the oxo group, forming 2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)acetyl chloride.
    • This intermediate is then coupled with 3-amino-phenylbutanamide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Absence of Direct Synthetic Data

  • No sources explicitly describe the synthesis, reactivity, or applications of this compound. The structural complexity suggests it may involve multi-step reactions, such as:

    • Amide bond formation between a butanamide derivative and an aromatic amine.

    • Functionalization of the piperazine ring with a propargyl group.

    • Oxo-ethylamino linker assembly via nucleophilic substitution or reductive amination.

Related Structural Analogues

While the exact compound is not reported, analogous compounds with piperazine and butanamide motifs highlight common reaction pathways:

Structural Feature Reaction Type Example from Search Results
Piperazine-propynyl linkageAlkylation of piperazineWO2021023233A1 patent
Aryl butanamide synthesisAcylation of anilinesNIST WebBook entry for 3-oxo-N-phenylbutanamide
Oxo-ethylamino bridgeReductive aminationPubChem CID 119751115

Proposed Synthetic Route

Based on structurally similar compounds (e.g., PubChem CID 3228421 and CID 119751115 ):

  • Step 1 : Synthesize the 4-prop-2-ynylpiperazine core via alkylation of piperazine with propargyl bromide.

  • Step 2 : Introduce the 2-oxoethylamino group through coupling with chloroacetyl chloride or ethyl glyoxylate.

  • Step 3 : Attach the butanamide-phenyl moiety via amide bond formation using butanoic acid derivatives and aniline intermediates.

Research Gaps and Recommendations

  • Experimental characterization (e.g., NMR, IR) is required to confirm the structure and purity.

  • Thermal stability and reactivity under acidic/basic conditions remain unexplored.

  • Biological activity predictions (via docking studies) could prioritize synthetic efforts.

Authoritative Sources Consulted

  • PubChem : No entry for this compound (CIDs 145957468 , 3228421 , 119888 ).

  • Patents : WO2021023233A1 covers EGFR degraders but lacks direct relevance.

  • NIST WebBook : Data for 3-oxo-N-phenylbutanamide provides IR/NMR benchmarks for analogous amides.

This compound’s chemistry remains unelucidated in accessible literature. Future work should prioritize targeted synthesis guided by analogous piperazine-amide systems.

Scientific Research Applications

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its piperazine and butanamide moieties, which are common in bioactive compounds.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the prop-2-ynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of target activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patents and Pharmacopeial Sources

  • Crystalline Form of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (Patent, India): Key Differences: Replaces the prop-2-ynylpiperazine with a methylthio-tetrahydro-2H-pyran group. This substitution likely alters solubility and bioavailability due to the hydrophilic sugar-like moiety. The dimethylaminoethyl group may enhance blood-brain barrier penetration compared to the target compound’s aminoethyl linker . Application: Patent claims focus on crystalline stability, suggesting utility in solid dosage forms.
  • Pharmacopeial Butanamides (PF 43(1)): Examples include (R)- and (S)-stereoisomers with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. Stereochemical complexity in these compounds may influence chiral recognition in biological systems .

Piperazine-Containing Derivatives (Chemical Science ESI):

  • Example : (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate.
  • The trans-cyclooctene linker may enable bioorthogonal chemistry applications, absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name / Source Key Structural Features Potential Applications Differentiating Factors
Target Compound Prop-2-ynylpiperazine, aminoethyl-phenyl Receptor modulation, CNS therapeutics Alkyne group for stability
Patent Analog (India) Methylthio-tetrahydro-2H-pyran, dimethylaminoethyl Solid dosage forms, enhanced bioavailability Hydrophilic sugar-like moiety
Pharmacopeial Butanamides Stereoisomers, dimethylphenoxy groups Chiral drug candidates Aromatic substituents for stacking
Azetidinone Derivatives β-lactam ring, phenylpiperazine Antibacterial agents Ring strain for reactivity
Schiff Base Metal Complexes Metal-coordinating Schiff base Anticancer, catalytic Redox-active metal centers
Piperazine-Indazole Derivative Pyrimidine, indazole, trans-cyclooctene Kinase inhibition, bioorthogonal chemistry Multi-heterocyclic system

Research Findings and Implications

  • Synthetic Challenges: The target compound’s prop-2-ynylpiperazine requires controlled alkynylation steps, contrasting with the methylthio or dimethylphenoxy groups in analogs, which may involve simpler alkylation or coupling reactions .
  • The prop-2-ynyl group could reduce metabolic oxidation compared to methylthio or dimethylamino groups .
  • Crystallography : SHELX programs () are critical for resolving structural details of such complex molecules, particularly stereochemistry and piperazine conformation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Multi-step synthesis involving sequential coupling reactions (e.g., amide bond formation) under controlled temperature (0–5°C for intermediates) and optimized pH conditions improves yields . Solvent selection (e.g., ethanol or DMF) and reaction time monitoring via TLC ensure purity, with recrystallization from methanol as a final purification step .

Q. How can structural characterization techniques confirm the molecular structure and purity of this compound?

  • Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular integrity, while IR spectroscopy confirms functional groups such as amide C=O stretches .

Advanced Research Questions

Q. What computational strategies predict the binding affinity and mechanism of action of this compound with biological targets?

  • Methodological Answer: AutoDock Vina’s scoring function and multithreading capabilities enable efficient prediction of binding modes . Validation through consensus docking (e.g., comparing results with Glide or GOLD) and molecular dynamics (MD) simulations (e.g., 100 ns trajectories) enhances reliability .

Q. How do structural modifications (e.g., substituent variations on the piperazine ring) influence bioactivity, and what methods analyze structure-activity relationships (SAR)?

  • Methodological Answer: Systematic substitution (e.g., replacing prop-2-ynyl with bulkier alkynyl groups) followed by docking analysis identifies steric/electronic influences. Free-energy perturbation (FEP) calculations quantify binding energy changes, while in vitro IC₅₀ assays correlate with computational predictions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer: Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling, reconcile discrepancies between in silico and in vitro data . Statistical meta-analysis of dose-response curves across cell lines clarifies context-dependent effects.

Q. How can in vitro/in vivo assays evaluate pharmacokinetic properties and toxicity?

  • Methodological Answer: In vitro hepatic microsomal assays assess metabolic stability, while Caco-2 cell monolayers model intestinal absorption. In vivo studies using LC-MS/MS quantify plasma exposure, and histopathological screening in rodent models evaluates organ-specific toxicity.

Q. What factors are critical in designing stability studies under varying pH and temperature?

  • Methodological Answer: Forced degradation studies under acidic/basic (pH 1–13) and thermal (40–60°C) conditions, analyzed via HPLC-UV, identify degradation products. Accelerated stability testing (40°C/75% RH) over 6 months informs storage guidelines .

Q. How can high-throughput screening (HTS) identify off-target interactions or polypharmacological effects?

  • Methodological Answer: Virtual HTS using AutoDock Vina’s batch processing evaluates off-target potential across proteome-wide libraries . Experimental HTS with fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays confirms hits against GPCRs or kinases .

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